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Compound of Interest

Compound Name: Iron(II) fluoride tetrahydrate

Cat. No.: B1143722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ferrous fluoride

tetrahydrate (FeF₂·4H₂O), a compound of interest in various chemical and pharmaceutical

research areas. This document summarizes its crystallographic data, details the experimental

protocols for its synthesis and structural determination, and presents logical workflows for these

processes.

Introduction
Ferrous fluoride tetrahydrate, FeF₂·4H₂O, is an inorganic compound that crystallizes in at least

two forms, a rhombohedral (form A) and a hexagonal (form B) polymorph.[1][2] The structural

analysis of the disordered form reveals a trigonal crystal system.[1][2] The core of the structure

is defined by discrete [Fe(H₂O)₄F₂] octahedral groups.[1][2] A key feature of this crystal

structure is the disordered arrangement of the water molecules and fluoride ions, which are

statistically distributed over twelve possible sites.[1][2] This guide focuses on the

crystallographic details of this disordered structure.

Crystallographic Data
The crystallographic parameters for the disordered form of ferrous fluoride tetrahydrate have

been determined by X-ray diffraction. The data is presented in the tables below for both the

hexagonal and rhombohedral cell representations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1143722?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Iron(II)_fluoride
https://next-gen.materialsproject.org/materials/mp-556911
https://en.wikipedia.org/wiki/Iron(II)_fluoride
https://next-gen.materialsproject.org/materials/mp-556911
https://en.wikipedia.org/wiki/Iron(II)_fluoride
https://next-gen.materialsproject.org/materials/mp-556911
https://en.wikipedia.org/wiki/Iron(II)_fluoride
https://next-gen.materialsproject.org/materials/mp-556911
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Crystal Data and Structure Refinement for Ferrous Fluoride Tetrahydrate

Parameter Value

Empirical formula FeF₂·4H₂O

Formula weight 165.90 g/mol [3]

Crystal system Trigonal

Space group R3m[1][2]

Density (calculated) 2.19 g/cm³[1]

Density (observed) 2.20 g/cm³[1]

Table 2: Lattice Parameters for Ferrous Fluoride Tetrahydrate

Cell Type a (Å) c (Å) α (°)

Hexagonal 9.50 4.82 90

Rhombohedral 5.71 5.71 112.75

Data sourced from Penfold and Grigor (1959).[1]

Table 3: Interatomic Distances for Ferrous Fluoride Tetrahydrate

Bond Distance (Å)

Fe-X (X = average of O and F) 1.955[1][2]

Hydrogen bond 1 2.52[1][2]

Hydrogen bond 2 2.67[1][2]

Experimental Protocols
Synthesis of Ferrous Fluoride Tetrahydrate Single
Crystals
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The synthesis of ferrous fluoride tetrahydrate single crystals is a multi-step process that begins

with the dissolution of iron in hydrofluoric acid, followed by precipitation and recrystallization.

A detailed workflow for the synthesis is provided below:

Synthesis of Ferrous Fluoride Tetrahydrate

Dissolution of Iron in Hydrofluoric Acid

Precipitation with Ethyl Alcohol

Produces a pale green solution

Recrystallization from H2O/HF Solution

Yields a white microcrystalline precipitate

Formation of Rhombohedral and Hexagonal Crystals

Slow evaporation at room temperature

Click to download full resolution via product page

Workflow for the synthesis of FeF₂·4H₂O crystals.

Protocol:

Dissolution: A pale green solution of iron(II) fluoride is prepared by dissolving metallic iron in

warm hydrofluoric acid (HF).[1][2]

Precipitation: The tetrahydrate is then precipitated from this solution in a white,

microcrystalline form by the addition of ethyl alcohol.[1][2]
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Recrystallization: The microcrystalline precipitate is dissolved in water containing a small

amount of HF. White crystals of two distinct habits, rhombohedra (form A) and acicular

hexagonal prisms (form B), are obtained through slow evaporation at room temperature.[1]

[2]

Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of ferrous fluoride tetrahydrate involves single-crystal

X-ray diffraction analysis. The general workflow for this process is outlined below.

Crystal Structure Determination Workflow

Single Crystal Selection and Mounting

X-ray Diffraction Data Collection

Data Reduction and Correction

Structure Solution (e.g., Patterson or Direct Methods)

Least-Squares Refinement

Structure Validation

Click to download full resolution via product page
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Generalized workflow for single-crystal X-ray diffraction.

General Protocol:

Crystal Selection and Mounting: A suitable single crystal of ferrous fluoride tetrahydrate is

selected and mounted on a goniometer head. Due to the material's sensitivity to moist air,

the crystal should be sealed in a Lindemann glass capillary.[2]

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Diffraction data is

collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction

pattern at various orientations.

Data Processing: The raw diffraction intensities are corrected for various factors, including

Lorentz and polarization effects, and absorption.

Structure Solution: The initial crystal structure model is determined from the processed

diffraction data using methods such as the Patterson function or direct methods to determine

the phases of the structure factors.

Structure Refinement: The atomic coordinates and displacement parameters of the initial

model are refined against the experimental data using least-squares methods to obtain the

best fit between the calculated and observed diffraction patterns. For the disordered form of

ferrous fluoride tetrahydrate, the refinement involved treating the water and fluoride ligands

as a composite "X" atom with an average scattering factor.[1]

Structure Validation: The final refined structure is validated using various crystallographic

checks to ensure its quality and chemical sensibility.

Structural Details and Discussion
The crystal structure of the disordered form of ferrous fluoride tetrahydrate is characterized by

an assemblage of discrete [Fe(H₂O)₄F₂] octahedral groups.[1][2] A notable feature is the

random orientation of these octahedra, leading to a statistical distribution of the four water

molecules and two fluoride ions over twelve possible ligand sites.[1][2] This disorder is a critical

aspect of its crystallography.
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The iron atom is octahedrally coordinated to six ligands, which are, on average, a mixture of

water and fluoride. The Fe-X distance, where X represents the averaged position of oxygen

and fluorine, is 1.955 Å.[1][2] These octahedral units are interconnected through a network of

hydrogen bonds, with lengths of 2.52 Å and 2.67 Å, which play a crucial role in the stability of

the crystal lattice.[1][2]

The anhydrous form of ferrous fluoride (FeF₂) adopts a more ordered rutile-type tetragonal

structure.[4][5] The study of both the hydrated and anhydrous forms provides valuable insights

into the effects of hydration on the crystal packing and electronic properties of iron compounds.

Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of a

disordered form of ferrous fluoride tetrahydrate. The provided crystallographic data,

experimental protocols, and workflow diagrams offer a detailed resource for researchers and

scientists. The inherent disorder in the ligand positions within the [Fe(H₂O)₄F₂] octahedra is a

defining characteristic of this crystal structure, influencing its physical and chemical properties.

Further investigations, potentially employing neutron diffraction to precisely locate the hydrogen

atoms, could provide a more complete understanding of the hydrogen bonding network and the

nature of the disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling the Crystal Structure of Ferrous Fluoride
Tetrahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143722#crystal-structure-of-ferrous-fluoride-
tetrahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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